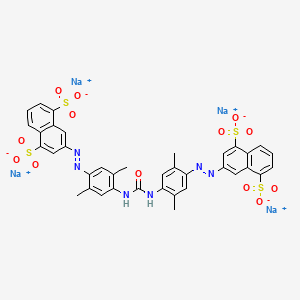
Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.
Scientific Research Applications
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Tetrasodium 3,3’-(carbonylbis(imino(2,4-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and stability. Compared to similar compounds, it offers distinct advantages in terms of color intensity and resistance to fading, making it highly valuable in industrial applications.
Properties
CAS No. |
6420-29-7 |
|---|---|
Molecular Formula |
C37H28N6Na4O13S4 |
Molecular Weight |
984.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
QXBDBNJRAAKDCK-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















